molecular formula C14H25NO5 B12957795 Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH

Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH

Cat. No.: B12957795
M. Wt: 287.35 g/mol
InChI Key: YUWLKAVZIAMQMI-NSHDSACASA-N
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Description

Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, a methylated alanine residue, and a tetrahydropyran-4-yl group. These components contribute to its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using a Boc group.

    Methylation: The alpha carbon of the alanine is methylated.

    Attachment of Tetrahydropyran-4-yl Group: The tetrahydropyran-4-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran-4-yl group.

    Reduction: Reduction reactions may target the Boc protecting group or the tetrahydropyran-4-yl group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc group or the tetrahydropyran-4-yl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydropyran-4-yl group.

    Reduction: Deprotected amino acids or reduced tetrahydropyran-4-yl derivatives.

    Substitution: Substituted derivatives at the Boc or tetrahydropyran-4-yl groups.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected amino acid derivative.
  • Acts as a building block for more complex molecules.

Biology:

  • Studied for its potential role in protein engineering and design.
  • Used in the synthesis of peptide-based drugs.

Medicine:

  • Investigated for its potential therapeutic applications in drug development.
  • Used in the synthesis of peptide-based vaccines.

Industry:

  • Employed in the production of specialty chemicals and pharmaceuticals.
  • Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group provides stability and can be removed under acidic conditions, while the tetrahydropyran-4-yl group can participate in various chemical reactions.

Comparison with Similar Compounds

    Boc-L-Ala-OH: Lacks the methylation and tetrahydropyran-4-yl group.

    Boc-N-Me-L-Ala-OH: Lacks the tetrahydropyran-4-yl group.

    Fmoc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: Uses an Fmoc protecting group instead of Boc.

Uniqueness:

  • The presence of the tetrahydropyran-4-yl group provides unique reactivity and stability.
  • The methylation of the alanine residue can influence the compound’s steric and electronic properties.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1

InChI Key

YUWLKAVZIAMQMI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O

Origin of Product

United States

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